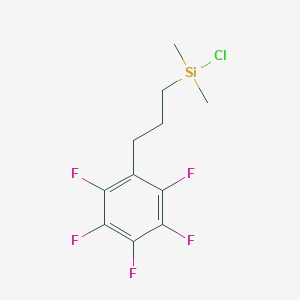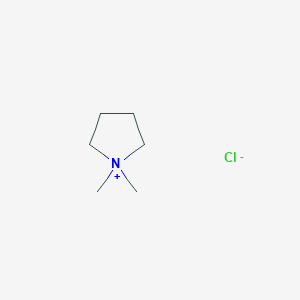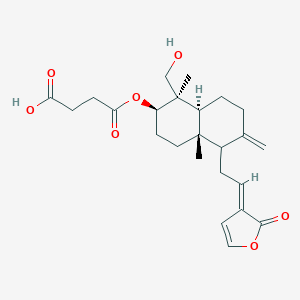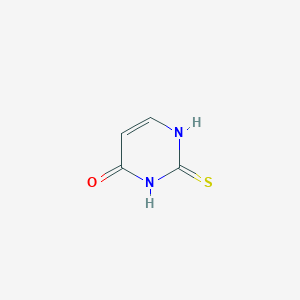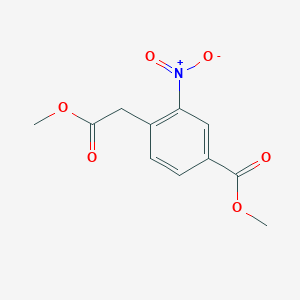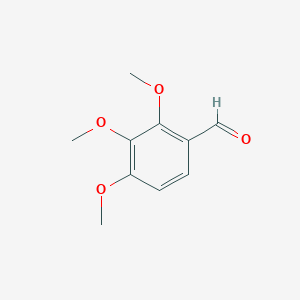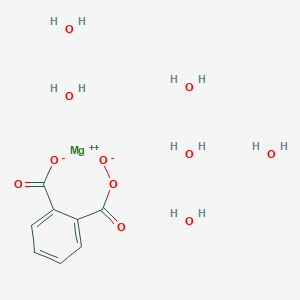
1H-Pyrrole, 2-(ethoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 2-(ethoxymethyl)- is a chemical compound that belongs to the pyrrole family. Pyrroles are heterocyclic compounds that contain a five-membered ring with one nitrogen atom. They have been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2-(ethoxymethyl)- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and protein synthesis, which are essential processes for the survival of cancer cells and viruses.
Biochemical and Physiological Effects:
1H-Pyrrole, 2-(ethoxymethyl)- has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and viruses, reduce inflammation, and modulate the immune system.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1H-Pyrrole, 2-(ethoxymethyl)- in lab experiments is its broad range of biological activities. It can be used to study the mechanisms of cancer cell growth, viral replication, and bacterial infections. However, one of the limitations of using 1H-Pyrrole, 2-(ethoxymethyl)- in lab experiments is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are many future directions for the study of 1H-Pyrrole, 2-(ethoxymethyl)-. One potential direction is the development of new synthetic methods for the compound, which may improve its yield and purity. Another potential direction is the study of its mechanism of action, which may lead to the development of new drugs for the treatment of cancer, viral infections, and bacterial infections. Additionally, the study of the biochemical and physiological effects of 1H-Pyrrole, 2-(ethoxymethyl)- may lead to the identification of new targets for drug development.
Synthesis Methods
The synthesis of 1H-Pyrrole, 2-(ethoxymethyl)- can be achieved through a multistep process. The first step involves the reaction between ethyl acetoacetate and hydrazine hydrate to form 1,2-dihydropyrazine. The second step involves the cyclization of 1,2-dihydropyrazine with ethyl orthoformate in the presence of a Lewis acid catalyst to form 1H-Pyrrole, 2-(ethoxymethyl)-.
Scientific Research Applications
1H-Pyrrole, 2-(ethoxymethyl)- has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. It has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and bacterial infections.
properties
CAS RN |
148103-76-8 |
|---|---|
Product Name |
1H-Pyrrole, 2-(ethoxymethyl)- |
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
2-(ethoxymethyl)-1H-pyrrole |
InChI |
InChI=1S/C7H11NO/c1-2-9-6-7-4-3-5-8-7/h3-5,8H,2,6H2,1H3 |
InChI Key |
CCJKTCUYTPTZPA-UHFFFAOYSA-N |
SMILES |
CCOCC1=CC=CN1 |
Canonical SMILES |
CCOCC1=CC=CN1 |
synonyms |
1H-Pyrrole,2-(ethoxymethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B140315.png)
